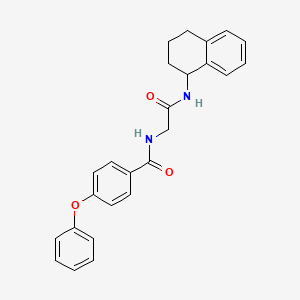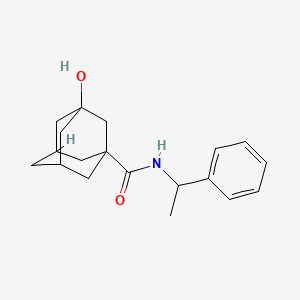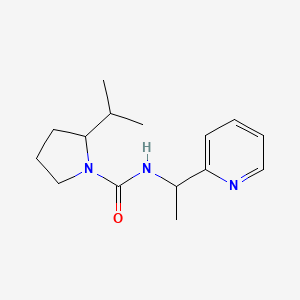
N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide, also known as T0901317, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of liver X receptor (LXR) agonists, which are known to regulate cholesterol metabolism, inflammation, and glucose homeostasis.
作用机制
N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide acts as a selective agonist for LXR, which are nuclear receptors that regulate gene expression in response to cholesterol and fatty acid levels. Activation of LXR by N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide leads to the upregulation of genes involved in cholesterol efflux, reverse cholesterol transport, and lipid metabolism. It also inhibits pro-inflammatory gene expression and promotes glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects:
N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It reduces serum cholesterol and triglyceride levels, increases high-density lipoprotein (HDL) cholesterol levels, and decreases atherosclerotic plaque formation in animal models. It also reduces inflammation and improves insulin sensitivity, making it a potential therapeutic agent for the treatment of metabolic disorders.
实验室实验的优点和局限性
One of the main advantages of using N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide in lab experiments is its selectivity and potency as an LXR agonist. It also has a well-established mechanism of action and has been extensively studied in animal models. However, one limitation is that it may have off-target effects on other nuclear receptors, which could complicate the interpretation of results.
未来方向
There are several potential future directions for the study of N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide. One area of research is the development of more selective and potent LXR agonists that could be used as therapeutic agents for metabolic disorders. Another area of research is the investigation of the role of LXR activation in other physiological processes, such as immunity and cancer. Finally, the use of N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide in combination with other drugs could be explored as a potential synergistic therapy for metabolic disorders.
合成方法
N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide can be synthesized using a multistep process involving the reaction of 4-phenoxybenzoic acid with 2-aminoethanol, followed by the condensation with 1,2,3,4-tetrahydronaphthalene-1-carboxaldehyde and subsequent oxidation using a mild oxidizing agent.
科学研究应用
N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide has been widely used in scientific research to study the role of LXR activation in various physiological processes. It has been shown to regulate lipid metabolism, inflammation, and glucose homeostasis, making it a potential therapeutic target for the treatment of metabolic disorders such as atherosclerosis, diabetes, and obesity.
属性
IUPAC Name |
N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-24(27-23-12-6-8-18-7-4-5-11-22(18)23)17-26-25(29)19-13-15-21(16-14-19)30-20-9-2-1-3-10-20/h1-5,7,9-11,13-16,23H,6,8,12,17H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJAJWGXMOKLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CNC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7534931.png)
![N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide](/img/structure/B7534937.png)

![3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide](/img/structure/B7534963.png)
![N-[3-(2-methoxypropanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B7534965.png)
![2-(2,3-Dihydroindol-1-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7534975.png)

![1-[1-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl]piperidine-4-carboxamide](/img/structure/B7534990.png)
![[1-[2-[4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoyl]hydrazinyl]-4-methyl-1-oxopentan-2-yl]urea](/img/structure/B7535006.png)

![N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide](/img/structure/B7535023.png)
![4-[2-hydroxy-3-[[2-(1H-indol-3-yl)-2-phenylethyl]amino]propoxy]benzonitrile](/img/structure/B7535028.png)
![1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7535029.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]acetamide](/img/structure/B7535035.png)